![molecular formula C16H17F3NO2P B5785014 3,5-dimethylphenyl P-methyl-N-[3-(trifluoromethyl)phenyl]phosphonamidoate](/img/structure/B5785014.png)
3,5-dimethylphenyl P-methyl-N-[3-(trifluoromethyl)phenyl]phosphonamidoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethylphenyl P-methyl-N-[3-(trifluoromethyl)phenyl]phosphonamidoate is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as DMP-TFMPP and is a member of the phenylpiperazine family of compounds.
Mécanisme D'action
DMP-TFMPP acts as a selective agonist of the serotonin 5-HT1B and 5-HT2C receptors. These receptors are involved in the regulation of mood, appetite, and sleep. By activating these receptors, DMP-TFMPP can modulate the levels of serotonin in the brain, leading to changes in mood and behavior.
Biochemical and Physiological Effects:
DMP-TFMPP has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, leading to increased arousal and alertness. It has also been shown to decrease food intake and increase energy expenditure, making it a potential candidate for the treatment of obesity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DMP-TFMPP in lab experiments is its selectivity for the serotonin 5-HT1B and 5-HT2C receptors. This makes it a useful tool for studying the role of these receptors in various physiological processes. However, one of the limitations of using DMP-TFMPP is its potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for the study of DMP-TFMPP. One area of research is the development of more selective agonists for the serotonin 5-HT1B and 5-HT2C receptors, which could lead to more targeted therapies for neurological disorders. Another area of research is the investigation of the long-term effects of DMP-TFMPP on the brain and behavior, which could provide insight into its potential for therapeutic use. Finally, the development of new synthetic methods for DMP-TFMPP could lead to more efficient and cost-effective production of this compound.
Méthodes De Synthèse
The synthesis of DMP-TFMPP involves the reaction of 3,5-dimethylphenyl magnesium bromide with P-methyl-N-[3-(trifluoromethyl)phenyl]phosphonamidochloridate. The resulting product is then purified by column chromatography to obtain pure DMP-TFMPP.
Applications De Recherche Scientifique
DMP-TFMPP has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of DMP-TFMPP is in the field of neuroscience. It has been shown to act as a serotonin receptor agonist, specifically targeting the 5-HT1B and 5-HT2C receptors. This makes it a potential candidate for the treatment of various neurological disorders such as depression and anxiety.
Propriétés
IUPAC Name |
N-[(3,5-dimethylphenoxy)-methylphosphoryl]-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3NO2P/c1-11-7-12(2)9-15(8-11)22-23(3,21)20-14-6-4-5-13(10-14)16(17,18)19/h4-10H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJHGQQLPRBRLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OP(=O)(C)NC2=CC=CC(=C2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3NO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,5-dimethylphenoxy)-methylphosphoryl]-3-(trifluoromethyl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



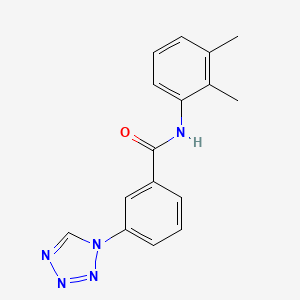
![methyl 4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate](/img/structure/B5784951.png)

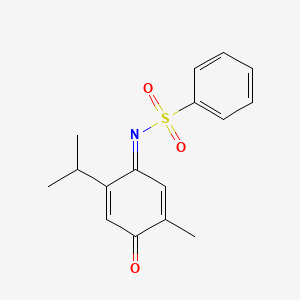

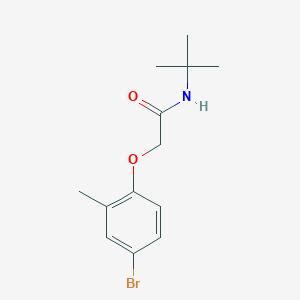
![N'-[(2-bromobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5785000.png)
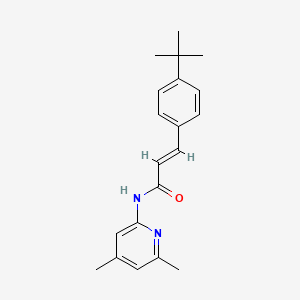
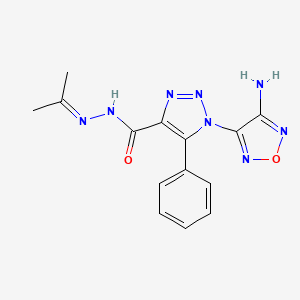
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5785051.png)

![N-[4-(aminosulfonyl)phenyl]-4-methyl-1-piperazinecarbothioamide](/img/structure/B5785062.png)